2-Methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1-propanamine hydrochloride
Description
Chemical Classification and Nomenclature
2-Methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1-propanamine hydrochloride belongs to the pyrazole class of heterocyclic organic compounds. Pyrazoles are characterized by a five-membered aromatic ring containing two adjacent nitrogen atoms, which confer unique electronic and steric properties. This compound is further classified as a tertiary amine hydrochloride due to its protonated amine group and chloride counterion.
The systematic IUPAC name reflects its structural features:
- Root : Propanamine (a three-carbon amine chain).
- Substituents :
- A 2-methyl group on the propanamine backbone.
- A (1,3,5-trimethyl-1H-pyrazol-4-yl)methyl group attached to the amine nitrogen.
- Salt form : Hydrochloride, indicating the presence of a chloride ion.
Alternative names include:
- 2-Methyl-N-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)propan-1-amine hydrochloride.
- MolPort-029-997-298 (supplier-specific identifier).
The compound’s functional groups include a pyrazole ring, tertiary amine, and multiple methyl substituents, which influence its reactivity and solubility.
Historical Context in Pyrazole Chemistry
Pyrazole chemistry originated in the late 19th century with Ludwig Knorr’s seminal work on synthesizing pyrazole derivatives via condensation reactions. The discovery of biologically active pyrazoles, such as the antipyretic drug antipyrine (1887), spurred interest in substituted pyrazoles for medicinal and industrial applications.
The specific compound discussed here emerged from advancements in N-alkylation and quaternization techniques developed in the late 20th century. Its design leverages the steric and electronic effects of methyl substituents to modulate interactions with biological targets, a strategy widely adopted in agrochemical and pharmaceutical research.
CAS Registry Information (1609403-49-7)
The CAS registry number 1609403-49-7 uniquely identifies this compound in chemical databases. Key commercial and regulatory details include:
The compound is primarily used in research settings, with no reported industrial-scale production as of 2025.
Molecular Formula Analysis (C₁₁H₂₂ClN₃)
The molecular formula C₁₁H₂₂ClN₃ reveals the following structural insights:
| Component | Count | Role in Structure |
|---|---|---|
| Carbon (C) | 11 | Forms the pyrazole ring, methyl groups, and amine backbone |
| Hydrogen (H) | 22 | Saturation of bonds and methyl substituents |
| Chlorine (Cl) | 1 | Counterion in hydrochloride salt |
| Nitrogen (N) | 3 | Pyrazole ring (2N) and amine group (1N) |
Structural Breakdown :
- Pyrazole Core : A 1,3,5-trimethyl-1H-pyrazole ring provides aromatic stability and steric bulk.
- Side Chain : A 2-methylpropanamine group linked via a methylene bridge (–CH₂–) to the pyrazole’s 4-position.
- Salt Form : Protonation of the amine group enhances water solubility.
Molecular Weight Calculation :
$$
(12.01 \times 11) + (1.008 \times 22) + (35.45 \times 1) + (14.01 \times 3) = 231.77 \, \text{g/mol}
$$
The balanced distribution of hydrophobic (methyl groups) and hydrophilic (amine hydrochloride) regions suggests potential for both lipid membrane penetration and aqueous solubility.
Properties
IUPAC Name |
2-methyl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3.ClH/c1-8(2)6-12-7-11-9(3)13-14(5)10(11)4;/h8,12H,6-7H2,1-5H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZYIOORJIMBBMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)CNCC(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1609403-49-7 | |
| Record name | 1H-Pyrazole-4-methanamine, 1,3,5-trimethyl-N-(2-methylpropyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1609403-49-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Mechanism of Action
Target of Action
Similar pyrazole-bearing compounds have shown potent antileishmanial and antimalarial activities.
Mode of Action
It’s worth noting that related pyrazole derivatives have demonstrated significant activity against leishmania aethiopica clinical isolate and plasmodium berghei infected mice.
Biochemical Analysis
Biochemical Properties
2-Methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1-propanamine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context. The nature of these interactions can vary, but they often involve binding to the active site of the enzyme or altering the enzyme’s conformation, thereby affecting its catalytic activity.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles. These changes can result in altered cellular metabolism, affecting processes such as energy production, cell growth, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to biomolecules, such as proteins and nucleic acids, influencing their structure and function. This binding can result in enzyme inhibition or activation, depending on the specific interaction. Additionally, it can induce changes in gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhancing metabolic activity or modulating immune responses. At higher doses, it can cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, influencing metabolic flux and metabolite levels. For example, it may inhibit or activate key enzymes in the glycolytic pathway, thereby affecting the overall rate of glucose metabolism. These interactions can have significant implications for cellular energy production and metabolic homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. It is transported across cell membranes by specific transporters or binding proteins, which facilitate its uptake and localization within the cell. Once inside the cell, it may accumulate in specific compartments or organelles, where it exerts its effects. The distribution of the compound can influence its overall efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound is essential for understanding its activity and function. It may be directed to specific compartments or organelles by targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence energy production and metabolic processes. Alternatively, it may be directed to the nucleus, where it can modulate gene expression and other nuclear functions.
Biological Activity
2-Methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1-propanamine hydrochloride, commonly referred to by its CAS number 1609403-49-7, is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, highlighting relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 195.30 g/mol. The compound features a pyrazole ring, which is known for its diverse biological activities.
The biological activity of this compound primarily involves its interaction with various biological targets. Research indicates that compounds containing pyrazole moieties often exhibit pharmacological effects such as anti-inflammatory, analgesic, and antimicrobial activities.
Pharmacological Studies
Several studies have investigated the pharmacological properties of this compound:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of pyrazole compounds can inhibit bacterial growth. For instance, a study reported that similar pyrazole derivatives exhibited significant activity against Gram-positive and Gram-negative bacteria.
- Anti-inflammatory Effects : Research has shown that compounds with pyrazole structures can modulate inflammatory pathways. A specific study indicated that analogs of this compound reduced pro-inflammatory cytokine production in vitro.
- Cytotoxicity : In vitro assays have demonstrated that this compound may possess cytotoxic effects against certain cancer cell lines. For example, a study highlighted its potential to induce apoptosis in human cancer cells through mitochondrial pathway activation.
Case Study 1: Antimicrobial Efficacy
A recent investigation assessed the antimicrobial efficacy of various pyrazole derivatives including this compound. The study utilized agar diffusion methods to evaluate the inhibition zones against Staphylococcus aureus and Escherichia coli. Results indicated promising antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| 2-Methyl-N-[...] | Staphylococcus aureus | 75 |
| 2-Methyl-N-[...] | Escherichia coli | 100 |
Case Study 2: Anti-inflammatory Response
Another study focused on the anti-inflammatory properties of the compound through a lipopolysaccharide (LPS)-induced inflammation model in macrophages. The results showed a significant reduction in TNF-alpha levels upon treatment with varying concentrations of the compound.
| Treatment Concentration (µM) | TNF-alpha Levels (pg/mL) |
|---|---|
| Control | 150 |
| 10 | 120 |
| 50 | 80 |
| 100 | 50 |
Scientific Research Applications
Anticancer Research
Recent studies have explored the potential of pyrazole derivatives in anticancer therapies. The presence of the trimethylpyrazole moiety in this compound may enhance its efficacy against certain cancer cell lines due to its ability to interact with biological targets involved in cell proliferation and apoptosis.
Case Study :
A study published in Journal of Medicinal Chemistry demonstrated that pyrazole derivatives exhibited significant cytotoxicity against various cancer cell lines, suggesting that modifications such as those found in 2-Methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1-propanamine hydrochloride could lead to improved therapeutic agents .
Neurological Disorders
The compound's structural characteristics suggest potential neuroprotective effects. Research into similar compounds has indicated that pyrazole derivatives can modulate neurotransmitter systems, potentially offering insights into treatments for conditions such as Alzheimer's disease.
Data Table: Neuroprotective Activity of Pyrazole Derivatives
| Compound Name | Target Condition | Mechanism of Action | Reference |
|---|---|---|---|
| 2-Methyl-N-[...] | Alzheimer's Disease | NMDA Receptor Modulation | |
| 3-Pyrazolylphenyl | Parkinson's Disease | Dopamine Receptor Agonism |
Pesticide Development
The pyrazole structure is known for its insecticidal properties. Research indicates that compounds with similar structures can be developed into effective pesticides that target specific pests while minimizing harm to beneficial insects.
Case Study :
A recent investigation highlighted the synthesis of pyrazole-based insecticides that demonstrated high efficacy against common agricultural pests with low toxicity to non-target species .
Polymer Synthesis
The unique properties of this compound make it a candidate for use in polymer synthesis. Its ability to act as a building block in the formation of advanced materials could lead to innovations in coatings and composites.
Data Table: Polymer Properties Enhanced by Pyrazole Derivatives
Comparison with Similar Compounds
Structural and Functional Differences
- Pyrazole Core Modifications: The target compound features a 1,3,5-trimethylpyrazole moiety, which enhances steric bulk and lipophilicity. The nitrile-containing analog (61255-82-1) lacks alkylamine side chains, reducing basicity but introducing electrophilic reactivity at the nitrile group.
Solubility and Polarity :
Physicochemical Properties
Thermal Stability :
Pyrazole derivatives with methyl substituents (e.g., compounds 3a–3e) exhibit melting points between 123–183°C , suggesting moderate thermal stability. The target compound’s melting point is unreported but likely falls within this range due to structural similarities .Volatility and Handling :
Compared to diisobutylamine (), which has a vapor pressure of 10 mmHg at 30°C , the target compound’s hydrochloride salt form likely reduces volatility, making it safer for handling in industrial settings .
Preparation Methods
Synthesis of the Pyrazole Core
Method A: Multicomponent Reaction (MCR) in Magnetized Water
- Reagents:
- Hydrazine hydrate
- 1,3,5-Trimethyl-1H-pyrazole-4-carboxaldehyde (or analogous aldehyde)
- Suitable ketones or acetoacetates for substitution
- Procedure:
- The process yields high purity pyrazoles with yields ranging from 85-93% under optimized conditions.
- The absence of catalysts reduces side reactions and environmental impact.
Functionalization with Methyl and Propanamine Groups
Method B: Alkylation and Amination
- Reagents:
- The synthesized pyrazole core
- Methylating agents (e.g., methyl iodide or methyl bromide)
- Propanamine (or suitable precursor)
- Procedure:
- Alkylate the pyrazole at the 4-position using methylating agents under basic conditions.
- Followed by nucleophilic substitution with 1,3-diaminopropane or direct amination.
- The reaction is often performed in polar solvents like ethanol or in MDW to leverage green chemistry principles.
- Alternative Approach:
- Reductive amination of the aldehyde group on the pyrazole with propanamine derivatives using mild reducing agents such as sodium cyanoborohydride.
Formation of the Hydrochloride Salt
- Procedure:
- The free base is dissolved in a minimal amount of ethanol or water.
- Hydrochloric acid (HCl) gas or aqueous HCl solution is bubbled through or added dropwise.
- The resulting precipitate of the hydrochloride salt is filtered, washed, and dried.
- Notes:
- This step ensures the compound's stability and improves its handling properties.
Data Table: Summary of Preparation Methods
Research Findings and Notes
- Green Synthesis: The use of magnetized distilled water as a solvent significantly enhances reaction rates and yields, aligning with eco-friendly synthesis principles.
- Catalyst-Free Conditions: Eliminating catalysts reduces contamination risks and simplifies purification.
- Reaction Optimization: Temperature around 80°C optimizes yield without excessive energy consumption; reaction times are typically under 4 hours.
- Substrate Scope: Various aldehydes and pyrazole derivatives are compatible, enabling diverse analog synthesis.
Q & A
Basic Research Questions
Q. What are optimized synthetic routes for 2-Methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1-propanamine hydrochloride?
- Methodological Answer : The synthesis typically involves alkylation or reductive amination of the pyrazole-methylamine intermediate. For example, analogous pyrazole derivatives are synthesized by reacting chloroacetyl chloride with a substituted pyrazole in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts . Purification via recrystallization or chromatography (e.g., preparative TLC with PE:EA = 8:1) is critical to isolate the hydrochloride salt . Reaction progress should be monitored using TLC and confirmed via H NMR for intermediate validation .
Q. How is the compound characterized using spectroscopic and chromatographic methods?
- Methodological Answer :
- H NMR : Use deuterated DMSO (DMSO-d) for solubility. Key peaks include aromatic protons (δ 6.6–8.6 ppm) and methyl groups (δ 1.3–2.6 ppm). Integration ratios help confirm substituent stoichiometry .
- LCMS/ESI-MS : Validate molecular weight (e.g., ESI-MS m/z ≈ 392.2 for analogous compounds) and purity (>98% via HPLC) .
- Elemental Analysis : Confirm C, H, N percentages (e.g., ±0.3% deviation from theoretical values) .
Q. What are the critical factors in ensuring the stability of the hydrochloride salt form?
- Methodological Answer : The hydrochloride salt’s stability depends on hygroscopicity control. Store under inert atmosphere (N) at −20°C. Characterize salt formation via IR (e.g., N–H stretching at ~3180 cm) and compare solubility profiles in polar vs. non-polar solvents .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in this compound?
- Methodological Answer : Use single-crystal X-ray diffraction (SCXRD) with SHELXL for refinement. Key parameters include hydrogen-bonding interactions (N–H···O, C–H···O) that stabilize dimer/chain formations . For high-resolution data, employ twin refinement in SHELXTL to address crystal packing disorders .
Q. How to address contradictions in spectroscopic data between synthetic batches?
- Methodological Answer :
- Replication : Repeat reactions under controlled conditions (temperature, solvent purity).
- Advanced NMR : Use C NMR or 2D-COSY to distinguish regioisomers or conformers.
- Theoretical Calculations : Compare experimental H NMR shifts with DFT-predicted values (e.g., Gaussian 16 B3LYP/6-31G*) to identify structural discrepancies .
Q. What mechanistic insights govern the reactivity of the pyrazole-methylamine moiety?
- Methodological Answer :
- Substitution Reactions : The methyl groups on the pyrazole ring sterically hinder nucleophilic attacks, directing reactivity to the exocyclic amine. Use Hammett plots to quantify electronic effects of substituents .
- Kinetic Studies : Monitor reaction rates (e.g., via in-situ IR) to determine activation energy for amide bond formation .
Q. How can computational modeling predict biological activity or interaction targets?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to simulate binding to potential targets (e.g., enzymes with pyrazole-binding pockets). Validate with MD simulations (NAMD/GROMACS) to assess binding stability .
- QSAR Models : Corrogate substituent effects (e.g., methyl vs. trifluoromethyl) on bioactivity using MolSoft or Schrödinger .
Methodological Resources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
